molecular formula C11H8BrNO3 B1344109 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid CAS No. 91182-58-0

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B1344109
CAS No.: 91182-58-0
M. Wt: 282.09 g/mol
InChI Key: DTWRRPFCWHWFSM-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound that features a bromophenyl group attached to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoacetophenone with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring under acidic conditions. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The isoxazole ring and carboxylic acid group can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Coupling Reactions: Palladium catalysts with boronic acids or esters.

Major Products Formed

    Substitution Products: Various substituted phenyl derivatives.

    Oxidation Products: Oxidized forms of the isoxazole ring or carboxylic acid group.

    Coupling Products: Biaryl compounds or other complex structures formed through coupling reactions.

Scientific Research Applications

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The isoxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of both the isoxazole ring and the carboxylic acid group, which provide a combination of electronic and steric properties that can be exploited in various chemical reactions and applications.

Properties

IUPAC Name

3-(4-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(13-16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWRRPFCWHWFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624551
Record name 3-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91182-58-0
Record name 3-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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